1-(3,4-Dipropoxyphenyl)ethanamine
Description
1-(3,4-Dipropoxyphenyl)ethanamine is a substituted phenethylamine derivative characterized by two propoxy (-OCH₂CH₂CH₃) groups attached to the phenyl ring at the 3- and 4-positions. The ethanamine backbone (NH₂-CH₂-CH₂-) is a common structural motif in psychoactive and bioactive compounds.
Properties
IUPAC Name |
1-(3,4-dipropoxyphenyl)ethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO2/c1-4-8-16-13-7-6-12(11(3)15)10-14(13)17-9-5-2/h6-7,10-11H,4-5,8-9,15H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBRQOEWXHJCCRA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)C(C)N)OCCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-Dipropoxyphenyl)ethanamine typically involves the alkylation of 3,4-dipropoxybenzaldehyde with an appropriate amine source. One common method includes the reduction of the corresponding nitro compound followed by reductive amination . The reaction conditions often involve the use of reducing agents such as lithium aluminum hydride or sodium borohydride in an inert atmosphere to prevent oxidation .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production .
Chemical Reactions Analysis
Types of Reactions: 1-(3,4-Dipropoxyphenyl)ethanamine undergoes various chemical reactions, including:
Reduction: It can be reduced to form secondary amines using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the amine group is replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles like halides, hydroxides, and amines.
Major Products Formed:
Oxidation: Corresponding ketones or aldehydes.
Reduction: Secondary amines.
Substitution: Derivatives with different functional groups replacing the amine group.
Scientific Research Applications
1-(3,4-Dipropoxyphenyl)ethanamine is widely used in scientific research, particularly in:
Mechanism of Action
The mechanism of action of 1-(3,4-Dipropoxyphenyl)ethanamine involves its interaction with specific molecular targets, such as enzymes and receptors. It can act as a ligand, binding to these targets and modulating their activity. The pathways involved may include signal transduction pathways, where the compound influences cellular responses by altering enzyme activity or receptor function .
Comparison with Similar Compounds
Data Tables
Table 1: Physicochemical Properties Comparison
| Compound | Substituents | Molecular Weight (g/mol) | Melting Point (°C) | Boiling Point (°C) | log P (Predicted) |
|---|---|---|---|---|---|
| 1-(3,4-Dipropoxyphenyl)ethanamine | 3,4-OCH₂CH₂CH₃ | ~237.3 | N/A | N/A | ~2.5* |
| 2-(3,4-Dimethoxyphenyl)ethanamine | 3,4-OCH₃ | 181.2 | 12–15 | 188 (15 mmHg) | ~1.2 |
| Dopamine HCl | 3,4-OH | 189.6 | 240–250 | Decomposes | -1.7 |
| 25I-NBOMe | 2,5-OCH₃; N-benzyl | 413.2 | N/A | N/A | ~3.8 |
*Estimated based on alkyl chain contribution.
Table 2: Pharmacological and Regulatory Notes
*No direct evidence of regulation in provided sources .
Biological Activity
1-(3,4-Dipropoxyphenyl)ethanamine, also known as (1R)-1-(3,4-dipropoxyphenyl)ethanamine, is a chiral compound with the molecular formula C₁₄H₂₃NO₂ and a molecular weight of 237.34 g/mol. This compound has attracted attention in the fields of pharmacology and neurobiology due to its potential biological activities, particularly its interactions with neurotransmitter systems.
Chemical Structure and Properties
The compound features a dipropoxy-substituted phenyl group attached to an ethanamine backbone. Its structure suggests possible interactions with various biological targets, particularly in the central nervous system.
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₂₃NO₂ |
| Molecular Weight | 237.34 g/mol |
| Chiral Center | Yes |
| Solubility | Soluble in organic solvents |
Research indicates that this compound may function as a selective serotonin reuptake inhibitor (SSRI) . This mechanism suggests its potential utility in treating mood disorders by enhancing serotonergic signaling pathways. Preliminary studies have shown that it may interact with serotonin receptors and transporters, which are crucial for mood regulation and anxiety management.
Neuropharmacological Effects
Initial findings indicate that this compound exhibits significant neuropharmacological properties. Its interaction with serotonin pathways suggests potential applications in treating depression and anxiety disorders. The compound's ability to modulate serotonergic activity may provide insights into new therapeutic strategies for mood-related conditions.
Comparative Analysis with Similar Compounds
A comparative analysis of this compound with structurally similar compounds reveals unique properties that may enhance its biological activity:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| (R)-(+)-1-(4-Methoxyphenyl)ethylamine | C₉H₁₃NO | Contains a methoxy group; different pharmacological properties |
| (1S)-1-(3,4-dipropoxyphenyl)ethanamine | C₁₄H₂₃NO₂ | Stereoisomer; may exhibit different biological activities |
| 1-(3,4-Diethoxyphenyl)ethanamine hydrochloride | C₁₂H₂₀ClNO | Has diethoxy substitution; differing solubility and reactivity |
The unique dipropoxy substitution pattern of this compound may contribute to its selectivity for serotonin pathways compared to other compounds.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Study on SSRIs : Research indicated that this compound might enhance serotonin levels in synaptic clefts by inhibiting its reuptake, similar to established SSRIs. This effect could lead to improved mood regulation in clinical settings.
- Animal Model Studies : In animal models of depression, administration of this compound resulted in reduced depressive behaviors, supporting its potential as an antidepressant agent .
- Pharmacokinetic Profiles : Investigations into the pharmacokinetics of this compound suggest favorable absorption and distribution characteristics, making it a candidate for further therapeutic development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
